Tris(3,5-xylenyl)phosphate

Description

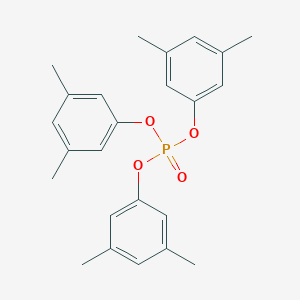

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(3,5-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-7-17(2)11-22(10-16)26-29(25,27-23-12-18(3)8-19(4)13-23)28-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPMAOBOEQFPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274134 | |

| Record name | Tris(3,5-xylenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Tris(3,5-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

290 °C at 10 mm Hg | |

| Record name | TRIS(3,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in acetic acid | |

| Record name | TRIS(3,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Inflammable; pour point= -60 °C; density= 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIS(3,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Tris(3,5-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(3,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Wax | |

CAS No. |

25653-16-1 | |

| Record name | Phenol, 3,5-dimethyl-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25653-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(3,5-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025653161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3, (C8H9O)3PO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(3,5-xylenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3,5-xylyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(3,5-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9ZL29261S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(3,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46 °C | |

| Record name | TRIS(3,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies for Tris 3,5 Xylenyl Phosphate

Established Synthetic Pathways for Triaryl Phosphates Relevant to Tris(3,5-xylenyl)phosphate

The synthesis of triaryl phosphates, including this compound, has traditionally relied on well-established chemical reactions. These methods are foundational to the industrial production of this class of compounds.

Esterification Reactions of Xylenols with Phosphorus Oxychloride

The most common method for synthesizing this compound is the esterification reaction between 3,5-xylenol (also known as 3,5-dimethylphenol) and phosphorus oxychloride (POCl₃). vulcanchem.comnih.gov This reaction is a form of dehydrochlorination. nih.gov The general process involves reacting the mixed xylenols with phosphorus oxychloride to form the trixylenyl phosphate (B84403). nih.gov

The reaction is typically carried out under controlled temperature conditions to facilitate the formation of the ester bonds and to ensure high yields. vulcanchem.com A base, such as pyridine, is often used as a catalyst. vulcanchem.com The process generally requires heating to achieve optimal reaction rates. vulcanchem.com Industrial manufacturing also includes purification steps to remove byproducts and ensure the final product meets quality standards. vulcanchem.com

Catalytic Approaches in this compound Synthesis

To improve the efficiency and environmental footprint of triaryl phosphate synthesis, various catalytic systems have been developed. These catalysts aim to increase reaction rates, improve selectivity, and reduce the harsh conditions required in non-catalytic processes.

A notable advancement in the synthesis of trixylenyl phosphates is the use of calcium-magnesium composite catalysts. google.com These catalysts have been shown to enhance the purity and yield of the final product. google.com

One patented method describes the preparation of a calcium-magnesium composite catalyst involving HZSM-5 type molecular sieve, calcium sulfate, magnesium chloride, and sesbania powder. google.comgoogle.com The components are mixed with water to form a suspension, heated, and then filtered and washed. google.comgoogle.com The synthesis of trixylenyl phosphate using this catalyst involves an esterification step where xylenol and phosphorus oxychloride are reacted in the presence of the catalyst, followed by distillation to purify the crude ester. google.comsmolecule.com

Table 1: Composition of a Calcium-Magnesium Composite Catalyst

| Component | Weight Ratio |

|---|---|

| HZSM-5 type molecular sieve | 50 |

| Calcium sulfate | 14-15 |

| Magnesium chloride | 7-9 |

| Sesbania powder | 4-6 |

Data sourced from a patent describing the catalyst's preparation. google.comgoogle.com

Efforts to improve product purity and yield extend beyond catalyst development. Phase transfer catalysis has emerged as a valuable technique. This method allows for the reaction to be conducted at ambient temperatures, offers superior yields, and results in high-purity products. tandfonline.com Polyethylene glycols (PEGs) have been successfully employed as inexpensive and effective phase transfer catalysts for the synthesis of triaryl phosphates. tandfonline.com

Another approach focuses on chlorine-free synthesis from white phosphorus (P₄). chemistryviews.org This method uses an iron catalyst with small amounts of iodine, which is not only cheaper and safer but also extends to the synthesis of other phosphorus compounds traditionally made via PCl₃. chemistryviews.org Diphenyl diselenide has also been utilized as a catalyst for the one-step synthesis of triaryl phosphites from white phosphorus and phenols, which can then be oxidized to triaryl phosphates. acs.orgacs.org This provides a halogen- and transition metal-free route to these compounds. acs.org

Isomeric Purity Control and Separation Strategies in Industrial Production

Commercial trixylenyl phosphate is often a mixture of various isomers. service.gov.uk The specific isomeric composition can significantly influence the properties of the final product. Therefore, controlling and separating these isomers is a critical aspect of industrial production.

Commercial formulations may contain impurities such as tri-o-cresyl phosphate and other o-cresyl components, which necessitates careful control during manufacturing. vulcanchem.com Analysis of commercial trixylenyl phosphate products has revealed a mixture of xylenol isomers, with the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4- isomers being present in decreasing order of abundance. service.gov.uk

Separation of xylenol isomers can be achieved through various methods, including selective reaction, adsorptive separation, and the formation of complexes. google.com For instance, a patented method describes the separation of a specific xylenol isomer by forming a complex with 1,1-di(4-hydroxyphenyl)cyclohexane as a host compound. google.com Chromatographic techniques, particularly with pre-packed glass columns, are also effective for separating isomers, even at a preparative scale. chromatographytoday.com These columns offer excellent chemical resistance and can handle high pH and strong organic solvents, which is often necessary for challenging separations. chromatographytoday.com

Advanced Synthetic Approaches for Targeted Isomers of Xylenyl Phosphates

The demand for specific isomers with tailored properties has driven the development of advanced synthetic strategies. These methods aim for high selectivity towards a particular isomer of xylenyl phosphate.

One advanced approach involves the use of Friedel-Crafts acylation pathways. vulcanchem.com For example, reacting p-xylene (B151628) with phosphorus oxychloride in the presence of aluminum chloride can form a phosphorylated intermediate, which can then be esterified with a specific xylenol to yield a targeted product. vulcanchem.com

Another sophisticated method is the synthesis of cyclic phosphate esters. This two-step process involves the formation of a cyclic chloride intermediate, which then reacts with a specific dimethylphenol in the presence of a catalyst like aluminum chloride to produce the desired ester. vulcanchem.com

Recent research has also explored phosphorus fluoride (B91410) exchange (PFEx) reactions. nih.gov This "click chemistry" approach allows for the clean and rapid conversion of phosphoramidofluoridates to phosphoramidates in the presence of a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov This method offers a significant advantage in reactivity and selectivity compared to reactions with analogous chlorides. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 3,5-xylenol |

| Phosphorus oxychloride |

| Pyridine |

| HZSM-5 type molecular sieve |

| Calcium sulfate |

| Magnesium chloride |

| Sesbania powder |

| Polyethylene glycols |

| White phosphorus |

| Iodine |

| Iron catalyst |

| Diphenyl diselenide |

| Tri-o-cresyl phosphate |

| 1,1-di(4-hydroxyphenyl)cyclohexane |

| p-xylene |

| Aluminum chloride |

| Phosphoramidofluoridates |

Environmental Fate and Transport Dynamics of Tris 3,5 Xylenyl Phosphate

Release Pathways and Anthropogenic Sources in Environmental Compartments

The release of Tris(3,5-xylenyl)phosphate into the environment is primarily linked to its production and its use in commercial products. nih.govnih.gov

The manufacturing of this compound is a potential source of its environmental release. The synthesis generally involves the reaction of 3,5-xylenol with a phosphorylating agent like phosphoryl chloride. vulcanchem.comsmolecule.com This chemical process may result in the compound's release through various waste streams. nih.govnih.gov Industrial production methods also involve purification steps to remove impurities, and losses during these stages can contribute to environmental emissions. vulcanchem.com Commercial formulations may themselves contain various isomers and related compounds, which can be released during production and handling. nih.govnih.gov Occupational exposure at facilities where the compound is produced or used can occur through the inhalation of dust particles and dermal contact. nih.gov

This compound is incorporated into various materials as a flame retardant and plasticizer. nih.govnih.gov Over the lifetime of these products, the compound can be released into the environment through several mechanisms.

Volatilization: The compound has an extremely low vapor pressure, estimated at 2.1x10⁻⁸ mm Hg at 25°C. nih.govvulcanchem.com This indicates that volatilization from products under normal conditions is not a significant release pathway.

Leaching: As an additive, this compound is not chemically bound to the polymer matrix of the products it is in. Therefore, it can leach out over time, particularly if the product comes into contact with liquids.

Abrasion: Mechanical wear and tear of end-use products can lead to the generation of small particles and dust. Since the compound is mixed into the material, this dust will contain this compound, leading to its release and accumulation in the surrounding environment, especially indoors.

Distribution and Partitioning Behavior in Environmental Matrices

Once released, the distribution of this compound is dictated by its high hydrophobicity and low volatility.

Table 1: Physicochemical Properties of this compound Influencing Environmental Fate

| Property | Value | Implication for Environmental Transport |

|---|---|---|

| Molecular Formula | C₂₄H₂₇O₄P | High molecular weight influences partitioning. vulcanchem.com |

| Molecular Weight | 410.4 g/mol | Contributes to low volatility. vulcanchem.com |

| Vapor Pressure | 2.1 x 10⁻⁸ mm Hg (at 25°C) | Exists almost exclusively in particulate phase in air. nih.govvulcanchem.com |

| Water Solubility | 4.00 x 10⁻⁴ mg/L | Very low solubility limits mobility in water. |

| Log Kₒw | 7.98 | High potential for partitioning into organic matter and biota. |

| Soil Adsorption Coefficient (Koc) | 9.5 x 10⁴ (estimated) | Strong binding to soil and sediment, leading to immobility. nih.govvulcanchem.com |

| Henry's Law Constant | 7.2 x 10⁻⁸ atm-m³/mole (estimated) | Very low volatility from water surfaces. nih.govvulcanchem.com |

In aquatic environments, this compound is expected to adsorb strongly to suspended solids and sediment. nih.gov This behavior is predicted by its high estimated soil adsorption coefficient (Koc) of 9.5x10⁴. nih.govvulcanchem.com Due to its hydrophobic nature and low water solubility, the compound preferentially partitions out of the water column and associates with particulate matter, eventually accumulating in the sediment bed. vulcanchem.com

When released to land, this compound is expected to be immobile in soil. nih.gov The high estimated Koc value (9.5x10⁴) indicates strong binding to soil organic matter. nih.govvulcanchem.com This strong adsorption significantly limits its potential to leach through the soil profile and contaminate groundwater. vulcanchem.com Consequently, the compound is likely to remain in the upper layers of the soil where it is deposited. Volatilization from either moist or dry soil surfaces is not considered an important fate process due to its low Henry's Law constant and low vapor pressure, respectively. nih.gov

Due to its very low vapor pressure, this compound will exist almost exclusively in the particulate phase in the atmosphere. nih.govvulcanchem.com This means it will be associated with airborne particles and dust rather than existing as a gas. As a result of its use in indoor products and its tendency to be released through abrasion, it is a potential contaminant in indoor dust, which can be a significant route of human exposure. nih.gov

Degradation Pathways and Mechanistic Studies

The environmental persistence and ultimate fate of this compound are largely governed by its susceptibility to degradation processes. Research into its chemical and biological transformation pathways reveals that both hydrolysis and biodegradation play roles, albeit at different rates and through distinct mechanisms.

Hydrolysis represents a significant abiotic degradation pathway for this compound, particularly in alkaline environments. The cleavage of the ester bonds in the phosphate (B84403) triester structure is a key reaction influencing its stability in natural water systems and soils.

The rate of hydrolysis of this compound is highly dependent on pH. Like other triaryl phosphates, it is generally stable in acidic and neutral conditions but is susceptible to decomposition in alkaline environments. vulcanchem.comnih.gov This increased degradation under alkaline conditions is attributed to hydroxide-ion-promoted cleavage of the P-O-C (ester) bond. mdpi.comacs.org While specific kinetic data for the 3,5-isomer is limited, studies on analogous triaryl phosphates demonstrate that the rate of hydrolysis increases significantly with rising pH. who.int For instance, the hydrolysis of triaryl phosphates is markedly faster in alkaline solutions due to the nucleophilic attack of hydroxide (B78521) ions on the phosphorus center. acs.orgnih.gov This pH-dependent stability is a critical factor in predicting the compound's persistence in various aquatic and terrestrial compartments. vulcanchem.com

Table 1: pH-Dependent Stability of this compound This table is illustrative, based on general principles for triaryl phosphates, as specific rate constants for this compound across a pH range are not readily available in the provided search results.

| pH Condition | Relative Hydrolysis Rate | Stability |

|---|---|---|

| Acidic (pH < 7) | Slow | Generally stable vulcanchem.com |

| Neutral (pH = 7) | Slow | Generally stable vulcanchem.com |

| Alkaline (pH > 7) | Appreciable/Faster | Susceptible to degradation vulcanchem.comnih.govnih.gov |

The hydrolysis of a triaryl phosphate, such as this compound, proceeds via the cleavage of one of its ester linkages, leading to the formation of a diaryl phosphate diester and a corresponding phenol. In this case, the primary metabolite would be bis(3,5-xylenyl)phosphate (B(3,5)XPP) and 3,5-xylenol. This hydrolysis pathway is a common feature among triaryl phosphates under alkaline conditions. nih.gov

These resulting diaryl phosphate diesters are notably more stable than their parent triester compounds. nih.gov At physiological or near-neutral pH, phosphate diesters exist as anions, which imparts significant stability. acs.orgnih.gov The negative charge on the diester repels nucleophiles like hydroxide ions, dramatically slowing the rate of further hydrolysis. acs.org This inherent stability means that while the initial hydrolysis from the triester to the diester can occur under certain conditions, the subsequent degradation of the anionic diester metabolite is a much slower process, potentially leading to its accumulation in the environment. nih.gov

Biodegradation is a crucial process for the removal of many organic pollutants, including organophosphate flame retardants, from the environment. hep.com.cn Microbial activities in wastewater treatment systems, soils, and natural waters contribute significantly to the breakdown of these compounds. hep.com.cnresearchgate.net

Activated sludge systems in wastewater treatment plants (WWTPs) are rich microbial environments where the biodegradation of many chemical compounds occurs. gdut.edu.cn Studies on commercial trixylenyl phosphate (TXP) mixtures, which contain various isomers including this compound, have been conducted using activated sludge. nih.govnih.gov These tests show that biodegradation of TXP does occur, but it is a relatively slow process. nih.gov

In semi-continuous activated sludge (SCAS) tests, the extent of biodegradation was found to be dependent on the initial concentration. nih.govnih.gov For example, at a lower concentration (3 mg/L/day), 65% biodegradation was observed over 14 weeks. nih.govnih.gov However, at a higher concentration (13 mg/L/day), the biodegradation dropped to only 13% over a 25-week period. nih.govnih.gov This suggests that higher concentrations may be inhibitory to the microbial populations responsible for degradation. nih.gov In general, the biodegradability of triaryl phosphates tends to decrease as the number and size of the substituent groups on the phenolic rings increase, which may contribute to the observed slow degradation of the xylenyl isomers. nih.govnih.gov

Table 2: Biodegradation of Trixylenyl Phosphate (TXP) in Activated Sludge

| Initial Concentration | Test Duration | Biodegradation Percentage | Reference |

|---|---|---|---|

| 3 mg/L/day | 14 weeks | 65% | nih.govnih.gov |

| 13 mg/L/day | 25 weeks | 13% | nih.govnih.gov |

A variety of microorganisms, primarily bacteria, are responsible for the degradation of organophosphorus compounds. oup.com Several bacterial species have been isolated that can utilize specific organophosphate esters as a source of carbon, nitrogen, or phosphorus. oup.com For aryl phosphates specifically, microbial degradation plays an essential role in their removal from the environment. hep.com.cn

Microbial consortia enriched from activated sludge and other environmental matrices have demonstrated the ability to degrade various aryl phosphates. gdut.edu.cnbohrium.com The degradation process is often initiated by enzymes such as phosphotriesterases (also known as organophosphate hydrolases), which catalyze the initial hydrolytic cleavage of the ester bond. oup.com Following this initial step, further degradation can occur through pathways like oxidative cleavage, hydroxylation, and methylation, as seen with triphenyl phosphate (TPhP). researchgate.net Specific bacterial genera that have been implicated in the degradation of aryl phosphates include Sphingomonas, Sphingobium, Roseobacter, Brevibacillus brevis, Klebsiella, and Rhodococcus. gdut.edu.cnresearchgate.net These microorganisms can possess intracellular or extracellular enzymes capable of breaking down these compounds, highlighting the diverse metabolic strategies employed by microbial communities to transform aryl phosphate esters in the environment. researchgate.net

Bioconcentration and Bioaccumulation in Aquatic Organisms

Assessment of Bioconcentration Factors (BCFs) and Accumulation Potential

The potential for this compound to bioconcentrate in aquatic organisms is considered high. nih.govnih.gov This assessment is primarily based on its physicochemical properties, particularly its high octanol-water partition coefficient (log Kow). An estimated bioconcentration factor (BCF) of 720 has been calculated for a commercial product containing this compound and other trixylenyl phosphate isomers. nih.govnih.gov This estimation was derived from a measured log Kow of 5.63 for the commercial mixture, known as Kronitex TXP, and a regression-derived equation. nih.gov

Table 1: Estimated and Measured Bioconcentration Factors (BCFs) for this compound and Related Compounds

| Compound | BCF Value | Organism | Method | Reference |

|---|---|---|---|---|

| This compound (in Kronitex TXP) | 720 (estimated) | Aquatic Organisms | Regression-derived from log Kow | nih.gov |

| Tri-p-cresyl phosphate | 1,420 | Rainbow Trout | Measured | nih.gov |

| Tri-p-cresyl phosphate | 928 | Fathead Minnows | Measured | nih.gov |

Interspecies Variability in Uptake and Depuration Kinetics

Specific data on the uptake and depuration kinetics of this compound in different aquatic species are limited. However, studies on related triaryl phosphates provide insights into the likely behavior of this compound. For tricresyl phosphate (TCP), laboratory studies have measured BCFs ranging from 165 to 2,768 in various fish species. who.int These studies also demonstrated that the accumulated radioactivity was rapidly lost when the exposure ceased, with depuration half-lives ranging from 25.8 to 90 hours. who.int This suggests that while uptake can be significant, elimination may also occur relatively quickly once the organism is no longer exposed. The variability in BCF values and depuration rates among different fish species highlights the importance of interspecies differences in metabolism and excretion processes.

Uptake and Translocation in Terrestrial and Aquatic Plants (e.g., Water Hyacinth)

Research on the uptake and translocation of organophosphate esters (OPEs) in plants has provided evidence of their accumulation in various plant tissues. A field study on water hyacinth (Eichhornia crassipes) in a polluted river revealed the presence of various OPEs, including trixylenyl phosphate (TXP), a category that includes this compound. researchgate.netresearchgate.net The study found that OPEs primarily enter the water hyacinth through passive root uptake from the water. researchgate.net

Once absorbed by the roots, these compounds can be translocated to other parts of the plant. The study observed acropetal transference, meaning the movement of OPEs from the roots upwards to the stems and leaves. researchgate.net There was also evidence of possible basipetal translocation, which is the movement from the leaves back down to other plant parts. researchgate.net The accumulation and translocation of OPEs in water hyacinth appear to be influenced by their physicochemical properties. researchgate.net While this study provides valuable insights into the behavior of the broader class of trixylenyl phosphates, specific data on the uptake and translocation rates of the this compound isomer are not detailed.

Spatiotemporal Trends and Occurrence in Environmental Samples

Historical Presence and Temporal Trends from Sediment Core Analysis

The analysis of commercial trixylenyl phosphate products has confirmed the presence of the this compound isomer, along with other isomers like tris(2,5-xylenyl) phosphate and tris(2,4-xylenyl) phosphate. service.gov.uk Given that trixylenyl phosphates have been used as flame retardants, plasticizers, and hydraulic fluids, their release into the environment through various waste streams is likely. nih.govresearchgate.net The strong adsorption of these compounds to sediment and their slow biodegradation rates suggest that they can persist in sediment for extended periods, potentially serving as long-term archives of past contamination. nih.govvulcanchem.com Further research involving dated sediment cores would be necessary to establish a clear historical trend for this compound.

Correlation between Environmental Concentrations and Local Industrial Activities

The presence and concentration of this compound in the environment are closely linked to its production and use in various industrial applications. nih.gov As a component of commercial trixylenyl phosphate (TXP) mixtures, it is utilized as a flame retardant, a plasticizer, and a hydraulic fluid. nih.govresearchgate.net Its applications extend to floor polishes, coatings, engineering thermoplastics, and epoxy resins. mdpi.comresearchgate.net The release of this compound into the environment can occur through different waste streams generated during its manufacturing process or from the use and disposal of products containing it. nih.gov

Industrial and agricultural settings that use hydraulic fluids are significant potential sources of environmental contamination. researchgate.net Studies have shown that organophosphorus esters (OPEs) in general tend to have higher concentrations in industrial areas, pointing to industrial activities as primary sources. Effluents from sewage treatment plants have also been identified as a major source of OPEs in the environment.

| Industrial Application | Product Type | Potential Release Pathway |

|---|---|---|

| Hydraulic Fluid | Fire-resistant hydraulic fluids for industrial and agricultural equipment | Leaks, spills during use and maintenance, disposal of used fluids. nih.govresearchgate.net |

| Flame Retardant | Plastics (e.g., PVC), engineering thermoplastics, epoxy resins, rubber, textiles. nih.govresearchgate.netmdpi.com | Leaching and abrasion from final products, manufacturing wastewater. mdpi.com |

| Plasticizer | Polyvinyl chloride (PVC) and other polymers. nih.govresearchgate.net | Volatilization and leaching from plastic products during their lifecycle. mdpi.com |

| Coatings | Floor polishes, paints, and other surface coatings. researchgate.netmdpi.com | Application processes, weathering, and degradation of coated surfaces. |

Influence of Physicochemical Properties on Environmental Phase Distribution

The environmental distribution of this compound is governed by its distinct physicochemical properties. These properties determine how the compound partitions between air, water, soil, and biota.

Atmospheric Distribution: this compound has an extremely low estimated vapor pressure. nih.gov This indicates that if released into the air, it will exist almost exclusively in the particulate phase rather than as a gas. nih.gov Consequently, its atmospheric transport is tied to the movement of dust and aerosol particles, and it is removed from the atmosphere primarily through wet and dry deposition. nih.gov

Terrestrial and Aquatic Fate: In terrestrial environments, this compound is expected to be immobile. nih.gov This is due to its very high estimated soil organic carbon-water (B12546825) partition coefficient (Koc), which suggests strong adsorption to soil particles. nih.gov This strong binding limits its potential to leach into groundwater. vulcanchem.com Similarly, in aquatic systems, its high Koc value and low water solubility cause it to adsorb strongly to suspended solids and sediment. nih.gov Its potential for volatilization from water or moist soil surfaces is considered negligible, based on its estimated Henry's Law constant. nih.gov While generally stable, triaryl phosphates like this compound may undergo hydrolysis, particularly under alkaline conditions, forming more water-soluble diaryl phosphates. nih.govnih.gov

Bioconcentration: The high octanol-water partition coefficient (log Kow) for trixylenyl phosphate indicates a strong tendency to partition into fatty tissues of organisms rather than remaining in water. service.gov.uk The estimated bioconcentration factor (BCF) of 720 suggests a high potential for bioconcentration in aquatic organisms. nih.gov

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Molecular Formula | C₂₄H₂₇O₄P fda.gov | Defines the basic structure and mass of the compound. |

| Molecular Weight | 410.4 g/mol nih.gov | Influences physical properties like volatility and diffusion rates. |

| Melting Point | 33°C or 46°C service.gov.uk | Determines its physical state at ambient environmental temperatures. Commercial mixtures often remain liquid due to isomeric composition. service.gov.uk |

| Boiling Point | 195-200°C at 0.2 mmHg service.gov.uk | Contributes to its very low volatility under normal conditions. |

| Vapor Pressure | Estimated at 2.1 x 10⁻⁸ mm Hg at 25°C nih.gov | Extremely low volatility; exists in the particulate phase in the atmosphere. nih.gov |

| Water Solubility | Estimated at 4.00 x 10⁻⁴ mg/L | Very low solubility; tends to partition out of water and into solid phases. |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.26 - 7.98 (range of measured and estimated values for TXP isomers) service.gov.uk | High lipophilicity; indicates a high potential for bioaccumulation in organisms. nih.govservice.gov.uk |

| K_oc (Soil Organic Carbon-Water Partition Coefficient) | Estimated at 9.5 x 10⁴ nih.gov | Indicates very strong adsorption to soil and sediment, leading to immobility. nih.gov |

| Henry's Law Constant | Estimated at 7.2 x 10⁻⁸ atm-cu m/mole nih.gov | Indicates that volatilization from water surfaces is not an important fate process. nih.gov |

| Bioconcentration Factor (BCF) | Estimated at 720 nih.gov | Suggests a high potential for accumulation in aquatic organisms. nih.gov |

Toxicological Research Paradigms and Mechanistic Investigations of Tris 3,5 Xylenyl Phosphate

Endocrine Disruption Potentials and Hormonal Interference

Beyond neurotoxicity, there is growing interest in the potential for organophosphate esters to act as endocrine-disrupting chemicals (EDCs). Tris(3,5-xylenyl)phosphate has been identified as a potential endocrine-disrupting compound. nih.gov

Aryl organophosphate esters (AOPEs) as a class are considered emerging endocrine disruptors. ingentaconnect.com Research indicates that these compounds can interfere with hormonal systems through several mechanisms. These include the disruption of normal hormone levels and direct interaction with various hormone receptors, where they can act as either agonists or antagonists. ingentaconnect.comnih.gov

Specific mechanisms identified for AOPEs include:

Receptor Interaction: AOPEs have been shown to exhibit agonistic or antagonistic activity towards estrogen receptors (ERα and ERβ), androgen receptors, glucocorticoid receptors, and thyroid hormone receptors. ingentaconnect.comnih.gov

Alteration of Steroidogenesis: Some organophosphate esters can alter the balance of sex hormones by affecting the transcription of genes involved in steroid synthesis (steroidogenesis) or by influencing estrogen metabolism. nih.gov For example, studies on various OPEs have shown they can inhibit genes responsible for estrogen and cortisol synthesis.

Metabolic Disruption: AOPEs can also cause metabolic disruption by binding to receptors such as the liver X receptor and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial for regulating lipid homeostasis. ingentaconnect.com

While these mechanisms are established for the broader class of aryl organophosphate esters, specific research detailing the precise pathways through which this compound exerts endocrine effects is still an area of ongoing investigation. However, its classification as a potential EDC suggests it may share some of these modes of action. nih.gov

Studies on Receptor Agonism/Antagonism for Related Organophosphate Flame Retardants

The endocrine-disrupting potential of organophosphate flame retardants (OPFRs), a class to which this compound belongs, is a significant area of toxicological research. acs.org While data on the specific isomer this compound is limited, studies on related OPFRs and their metabolites provide critical insights into their mechanisms of action, particularly their ability to interact with nuclear receptors. acs.orgresearchgate.net

Computational and in vitro studies have been employed to investigate the interactions between key OPFR metabolites and hormone receptors. researchgate.netmdpi.com For instance, metabolites such as bis(1-chloro-2-propyl) phosphate (B84403) (BCIPP), bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), and diphenyl phosphate (DPHP) have been shown to bind to human estrogen receptors (ER) and mineralocorticoid receptors (MR). acs.orgresearchgate.net Molecular docking simulations and binding free energy analyses indicate that these metabolites form stable complexes with both MR and ER, suggesting strong binding affinities that could underpin endocrine-disrupting effects at a molecular level. acs.orgresearchgate.netnih.gov

Further investigations have revealed specific receptor activities. Some in vitro and in vivo studies suggest that the metabolites BDCIPP, DPHP, and BCIPP exhibit agonistic (activating) activity toward the rat estrogen receptor, while displaying antagonistic (inhibiting) activity toward the human mineralocorticoid receptor. acs.org

Another related compound, triphenyl phosphate (TPP), has been shown to interact with the peroxisome proliferator-activated receptor (PPAR) signaling network. medcraveonline.com Research using luciferase reporter gene assays demonstrated that TPP is a potent inhibitor of the PPARα:RXRα signaling complex. medcraveonline.com Conversely, TPP modestly activates the PPARγ:RXRα complex, an effect attributed to strong activation of the PPARγ subunit and slight inhibition of the RXRα subunit. medcraveonline.com This dual activity presents a complex regulatory scenario that could influence lipid metabolism. medcraveonline.com

Table 1: Receptor Interaction Profiles of Selected Organophosphate Flame Retardants

| Compound/Metabolite | Receptor | Observed Effect | Study Type |

| BCIPP, BDCIPP, DPHP | Estrogen Receptor (ER) | Agonistic activity (rat ER) | In vitro / In vivo |

| BCIPP, BDCIPP, DPHP | Mineralocorticoid Receptor (MR) | Antagonistic activity (human MR) | In vitro / In vivo |

| Triphenyl phosphate (TPP) | PPARα:RXRα | Potent Inhibition | In vitro (Reporter Gene Assay) |

| Triphenyl phosphate (TPP) | PPARγ:RXRα | Modest Activation | In vitro (Reporter Gene Assay) |

| Triphenyl phosphate (TPP) | PPARγ | Strong Activation | In vitro (Reporter Gene Assay) |

| Triphenyl phosphate (TPP) | RXRα | Modest Inhibition | In vitro (Reporter Gene Assay) |

Reproductive and Developmental Toxicity Research

Trixylyl phosphate (TXP), a commercial mixture of isomers that includes this compound, is recognized for its potential reproductive toxicity. wikipedia.orgchiron.noservice.gov.uk In the European Union, it is classified as a substance of very high concern that may damage fertility. wikipedia.orgchiron.nochemos.de Research into related compounds like tricresyl phosphate (TCP) provides a clearer picture of the specific adverse outcomes on the reproductive system. who.intnih.gov

Studies on rats exposed to tricresyl phosphate (TCP) have documented significant histopathological changes in the reproductive organs of both males and females. who.intnih.gov In males, dose-related effects included decreased weights of the testes and epididymides, accompanied by seminiferous tubule atrophy. who.int In females, histopathological changes were observed in the ovaries following exposure. nih.gov

Morphological sperm parameters are also affected. In male rats treated with TCP, a dose-dependent increase in abnormal sperm morphology was observed. nih.gov

Exposure to these organophosphates has a demonstrable impact on fertility and developmental outcomes. who.intnih.gov Studies on TCP revealed impaired fertility in both male and female rats. who.int In males, this was correlated with decreased sperm concentration and motility. nih.gov Although the rate of sperm-positive females was not affected, the number of females that delivered live young was severely reduced following TCP exposure, indicating post-conception reproductive failure. nih.gov

Furthermore, for the litters that were produced, there were notable effects on offspring viability. Exposure to TCP resulted in decreased litter size and reduced pup viability. who.intnih.gov

Table 2: Summary of Reproductive and Developmental Effects of Tricresyl Phosphate (TCP) in Rats

| Parameter | Observed Effect | Sex |

| Histopathology | ||

| Testes & Epididymis | Seminiferous tubule atrophy, decreased weight | Male |

| Ovaries | Histopathologic changes | Female |

| Fertility | ||

| Sperm Morphology | Dose-dependent increase in abnormalities | Male |

| Sperm Count & Motility | Decreased | Male |

| Fertility Rate | Impaired | Male & Female |

| Developmental Outcomes | ||

| Live Births | Severely decreased number of females delivering live young | Female |

| Litter Size | Decreased | N/A |

| Pup Viability | Decreased | N/A |

Oxidative Stress and Cellular Damage Pathways

Oxidative stress is a recognized mechanism of toxicity for certain organophosphate compounds. researchgate.net This pathway involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage. For example, tri-o-cresyl phosphate (TOCP), a well-studied isomer of TCP, is believed to cause neurotoxicity through an oxidative stress pathway. researchgate.net Studies on C6 glioma cells treated with TOCP showed a decrease in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx) and a reduction in the content of glutathione (GSH), a key cellular antioxidant. researchgate.net

However, it is important to note that this mechanism may not be universal across all OPFRs. One study that tested ten different OPFRs found that none of them significantly activated the Nrf2 pathway, a primary regulator of the antioxidant response, suggesting that oxidative stress was not the main cause of toxicity for those specific compounds under the tested conditions. mdpi.com This highlights the compound-specific nature of toxicological mechanisms.

Given the role of oxidative stress in the toxicity of some organophosphates, research has explored the potential protective effects of antioxidants. In studies with TOCP-treated glioma cells, the antioxidant taurine (B1682933) was shown to prevent the decrease in GPx activity and GSH content, suggesting a protective effect against TOCP-induced toxicity by enhancing antioxidant capacity. researchgate.net

Similar protective effects have been observed in studies of other toxic compounds that induce oxidative stress. For instance, research on 3,5-dimethylaminophenol, a metabolite of an industrial aniline, demonstrated that it causes a dose-dependent increase in intracellular ROS, lipid peroxidation, and protein oxidation. nih.gov In this model, the selenocompounds selenomethionine (B1662878) and sodium selenite, both of which have antioxidant properties, were able to provide partial protection against this cellular toxicity. nih.gov These findings support the principle that antioxidants can mitigate cellular damage caused by chemicals that operate through an oxidative stress mechanism.

Carcinogenicity and Mutagenicity Assessments

Analysis of Existing Data and Identification of Research Gaps

A significant research gap exists regarding the specific carcinogenicity and mutagenicity of the isolated isomer, this compound. Comprehensive, publicly available studies dedicated to evaluating these endpoints for this particular chemical are scarce. Consequently, current assessments largely rely on data from related commercial mixtures, known as Trixylyl Phosphate (TXP), and other triaryl phosphates.

Commercial TXP is a complex substance of unknown or variable composition (UVCB), comprising numerous isomers of xylenyl phosphate and ethylphenyl phosphate. chemos.dechiron.no Regulatory classifications for this commercial mixture generally indicate a lack of carcinogenic or mutagenic potential. chemos.dequalitybearingsonline.com According to safety data sheets adhering to the Globally Harmonized System (GHS), Trixylyl Phosphate is not classified as a carcinogen or a germ cell mutagen. chemos.de This position is supported by assessments from various agencies which state that no component of TXP products, at levels requiring declaration, is identified as a probable, possible, or confirmed human carcinogen. medchemexpress.com Similarly, an Australian government assessment concluded that based on studies of related compounds like tricresyl phosphate (TCP), TXP is not expected to be carcinogenic or genotoxic. industrialchemicals.gov.au

Despite these classifications for the mixture, the absence of specific data for the this compound isomer remains a critical gap. The toxicological profile of individual isomers within a triaryl phosphate mixture can vary, and relying on data from the broader mixture may not fully characterize the potential hazards of the pure compound.

Table 1: Summary of Carcinogenicity and Mutagenicity Data for Trixylyl Phosphate (TXP) Mixture

| Endpoint | Finding | Basis/Source |

|---|---|---|

| Carcinogenicity | Shall not be classified as carcinogenic. chemos.de | GHS Classification for the commercial mixture. chemos.de |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. chemos.de | GHS Classification for the commercial mixture. chemos.de |

| Carcinogenicity Agency Review (IARC, NTP, ACGIH) | Not identified as a carcinogen. medchemexpress.com | Review of components in commercial product. medchemexpress.com |

| Genotoxicity | Not expected to be genotoxic. industrialchemicals.gov.au | Based on data from related triaryl phosphates (e.g., TCP, TPHP). industrialchemicals.gov.au |

Interspecies Variability in Toxicological Responses and Sensitivity

Data on the toxicological responses to this compound specifically shows variability across different species. Studies have been conducted on roosters, rats, mice, and guinea pigs, revealing a generally low order of toxicity. nih.gov In an oral study, roosters administered this compound showed no neuroparalytic effects. nih.gov A separate inhalation study involving a fire-resistant lubricant based on this compound reported relatively low toxicity to the lungs, skin, and peripheral nerves in mice, rats, and guinea pigs after prolonged exposure. nih.gov

This contrasts with the known toxicological profiles of other triaryl phosphates, such as tricresyl phosphate (TCP), where significant interspecies variability is a hallmark, particularly concerning organophosphate-induced delayed neuropathy (OPIDN). who.int For many TCP isomers, the chicken is one of the most sensitive species to neurotoxic effects. who.int However, for this compound, this high sensitivity was not observed in roosters. nih.gov Species such as rats and mice are generally less susceptible to the paralytic and ataxic effects of OPIDN compared to more sensitive species like cats and chickens. who.int

Table 2: Interspecies Toxicological Observations for this compound

| Species | Exposure Route | Observed Effect/Finding |

|---|---|---|

| Rooster | Oral | No neuroparalytic effects observed. nih.gov |

| Rat | Inhalation | Relatively low toxicity to lung, skin, & peripheral nerves. nih.gov |

| Mouse | Inhalation | Relatively low toxicity to lung, skin, & peripheral nerves. nih.gov |

| Guinea Pig | Inhalation | Relatively low toxicity to lung, skin, & peripheral nerves. nih.gov |

Emerging Toxicological Concerns Associated with Alkylated Xylenyl Phosphates

Alkylated xylenyl phosphates, including commercial Trixylyl Phosphate (TXP), are part of the broader class of organophosphate esters (OPEs) that are facing increasing scrutiny as emerging contaminants. bohrium.comresearchgate.net While traditionally viewed through the lens of neurotoxicity, recent research has highlighted other significant toxicological endpoints.

A primary emerging concern for TXP is its classification as a reproductive toxicant. chiron.no The European Chemicals Agency (ECHA) has classified TXP as "Category 1B, H360F," indicating it may damage fertility. chiron.noqualitybearingsonline.com This classification is based on findings of adverse effects on reproductive organs in laboratory studies. industrialchemicals.gov.aucanada.ca In repeated dose oral studies, alkylated triaryl phosphates, including TXP and TCP, consistently induced histopathological changes in the adrenal glands and ovaries of rats. industrialchemicals.gov.au

Furthermore, the broader class of OPEs is now being investigated for endocrine-disrupting effects. researchgate.netnih.gov Studies on various aryl-OPEs have shown they can act as antagonists on hormone receptors, including estrogen, thyroid, and glucocorticoid receptors, and interfere with hormone synthesis pathways. nih.gov While specific endocrine disruption data for this compound is lacking, its membership in this chemical class warrants consideration of these potential effects. The ubiquitous presence and persistence of OPEs in the environment, from indoor air to marine ecosystems, amplify the importance of understanding these emerging toxicological concerns. bohrium.comresearchgate.net

Table 3: Summary of Emerging Toxicological Concerns for Alkylated Xylenyl Phosphates

| Toxicological Concern | Details | Relevance to Alkylated Xylenyl Phosphates |

|---|---|---|

| Reproductive Toxicity | Classified as Repr. 1B (May damage fertility). chiron.noqualitybearingsonline.com | Based on consistent findings of effects on reproductive organs in animal studies with TXP and related compounds. industrialchemicals.gov.aucanada.ca |

| Endocrine Disruption | Broader class of aryl-OPEs show antagonistic effects on hormone receptors and steroidogenesis. nih.gov | Potential concern due to structural similarity to other OPEs with known endocrine-disrupting properties. researchgate.netnih.gov |

| Organ Damage (Repeated Exposure) | Classified for specific target organ toxicity (STOT RE 2) through prolonged or repeated exposure. chemos.de | Observed effects on adrenal glands and ovaries in animal studies. industrialchemicals.gov.au |

Advanced Analytical Methodologies for Tris 3,5 Xylenyl Phosphate Detection and Quantification

Chromatographic Techniques for Complex Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of semi-volatile organophosphate esters like Tris(3,5-xylenyl)phosphate. nih.govdrawellanalytical.com The method involves vaporizing a sample and separating its components based on their partitioning between a stationary phase within a chromatographic column and a mobile gas phase. drawellanalytical.com

For the analysis of organophosphorus compounds, GC is frequently coupled with detectors that exhibit high sensitivity and selectivity towards phosphorus atoms. This specificity is crucial for minimizing interference from other non-phosphorus-containing compounds in complex samples. The two most commonly employed phosphorus-specific detectors are the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD). drawellanalytical.comepa.govnemi.gov

Flame Photometric Detector (FPD): The FPD operates by measuring the optical emission of phosphorus-containing species when they are combusted in a hydrogen-rich flame. epa.govnemi.gov An optical filter is used to isolate the characteristic emission wavelength for phosphorus (around 526 nm), providing a high degree of selectivity. The FPD is known for its high sensitivity to phosphorus compounds. nemi.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is a modified Flame Ionization Detector (FID) that uses an electrically heated rubidium or cesium bead. epa.govnemi.gov This bead enhances the response for nitrogen- and phosphorus-containing compounds while suppressing the signal from hydrocarbons. The NPD is highly sensitive, though generally less selective than the FPD for phosphorus in some applications. nemi.gov

The selection between FPD and NPD depends on the specific requirements of the analysis, including the sample matrix and the potential for interferences. epa.gov

Table 1: Comparison of Common Phosphorus-Specific GC Detectors

| Feature | Flame Photometric Detector (FPD) | Nitrogen-Phosphorus Detector (NPD) |

|---|---|---|

| Detection Principle | Measures optical emission from phosphorus species in a hydrogen-rich flame. epa.govnemi.gov | Measures enhanced ionization of N and P compounds using a heated alkali metal bead. epa.govnemi.gov |

| Selectivity | Highly selective for phosphorus and sulfur (requires different filters). epa.gov | Selective for nitrogen and phosphorus. nemi.gov |

| Sensitivity | High | Very High |

| Common Use | Widely used in environmental analysis for organophosphorus pesticides and esters. drawellanalytical.comepa.gov | Common for pesticide and herbicide analysis, including triazines. epa.govnemi.gov |

A significant hurdle in the analysis of commercial trixylenyl phosphate (B84403) mixtures is the separation of its numerous isomers. nih.govnih.gov this compound is one of many possible isomers, which also include tris(2,4-xylenyl)phosphate, tris(2,5-xylenyl)phosphate, and others, that possess very similar physical properties and boiling points. service.gov.uk This similarity makes their separation by conventional gas chromatography extremely difficult, even when using high-resolution capillary columns. nih.govnih.govnih.gov

Strategies to overcome these separation challenges include:

Optimization of GC Columns: The choice of the stationary phase in the capillary column is critical. Polar stationary phases can offer different selectivity compared to standard nonpolar phases by introducing dipole-dipole or hydrogen bonding interactions, which can help resolve closely eluting isomers. gcms.cz

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex mixtures, GC×GC provides a significant increase in peak capacity and resolution. In this technique, effluent from a primary column is subjected to a second, orthogonal separation on a different, typically shorter and faster, column. This approach has been applied to the analysis of complex triaryl phosphate mixtures, such as those found in jet engine oil. mmu.ac.uk

Hydrolysis-Based Pre-treatment for Analysis of Phenolic Moieties

An alternative analytical strategy circumvents the direct separation of intact phosphate ester isomers. This approach involves a chemical pre-treatment step to hydrolyze the triaryl phosphates into their constituent phenolic moieties (in this case, xylenols). nih.govnih.gov The resulting mixture of phenols is then analyzed by gas-liquid chromatography (GLC), which can more easily separate the individual xylenol isomers. nih.govepa.gov By quantifying the different xylenols, the isomeric composition of the original trixylenyl phosphate mixture can be inferred.

Triaryl phosphates are susceptible to hydrolysis, particularly under alkaline conditions. nih.govnih.govepa.gov Alkaline hydrolysis is often preferred as it proceeds at a reasonable rate at moderate temperatures. inchem.org The reaction involves the cleavage of the ester bonds, releasing the corresponding diaryl phosphate and a phenol. epa.govinchem.org

The rate of alkaline hydrolysis can be influenced by the position of the methyl groups on the aromatic rings. service.gov.uk Optimization of reaction conditions—such as the concentration of the base (e.g., sodium hydroxide), temperature, and reaction time—is necessary to ensure complete hydrolysis of the triaryl phosphates to their corresponding phenols without causing degradation or side reactions. This method is particularly useful for determining the presence of specific isomers, such as potentially neurotoxic ortho-cresyl containing phosphates, by analyzing the resulting phenolic products. nih.gov For example, the hydrolysis of a commercial TXP product yields a mixture of xylenol isomers, including the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers, which can be identified and quantified. service.gov.uk

Table 2: Phenolic Products from the Complete Hydrolysis of Selected Xylenyl Phosphate Isomers

| Original Phosphate Ester Isomer | Phenolic Hydrolysis Product |

|---|---|

| This compound | 3,5-Dimethylphenol |

| Tris(2,4-xylenyl)phosphate | 2,4-Dimethylphenol |

| Tris(2,5-xylenyl)phosphate | 2,5-Dimethylphenol |

Advanced Spectrometric Approaches for Structural Elucidation and Isomer Differentiation

While chromatographic methods are powerful for separation, mass spectrometry (MS) provides structural information essential for positive identification. However, standard electron ionization mass spectrometry (EI-MS) often produces similar fragmentation patterns for different triaryl phosphate isomers, limiting its utility for differentiation. researchgate.net This has driven the development of more advanced spectrometric techniques.

A promising technique for distinguishing between triaryl phosphate isomers is the use of ion-molecule reactions within the mass spectrometer source. Specifically, reactions with oxygen have been shown to be highly selective for ortho-substituted isomers of tricresyl phosphate (TCP), a closely related compound. mmu.ac.ukresearchgate.netnih.gov This method is typically employed with atmospheric pressure chemical ionization (APCI) coupled to GC.

When a mixture of TCP isomers is introduced into the APCI source, radical cations (M•+) are formed. nih.gov In the presence of oxygen, the radical cations of ortho-substituted isomers undergo a unique, multi-step reaction that is not observed for meta- or para-substituted isomers. researchgate.netnih.gov This reaction involves rearrangement to a distonic isomer, followed by oxidation and subsequent decomposition to produce characteristic product ions. mmu.ac.ukresearchgate.netnih.gov

For tricresyl phosphates, the mass spectra of ortho-isomers show intense diagnostic peaks that are absent in the spectra of meta- and para-isomers. researchgate.netnih.gov This selectivity provides a powerful tool for "fingerprinting" and identifying potentially toxic ortho-substituted isomers in complex commercial mixtures that may also contain meta-isomers like this compound. nih.gov The principle of this technique is directly applicable to complex trixylenyl phosphate mixtures for differentiating between isomers based on the substitution pattern on the phenyl rings.

Table 3: Ion-Molecule Reaction Products for Isomer Differentiation of Tricresyl Phosphates (TCP) using GC-APCI-MS with Oxygen

| Isomer Type | Reaction with Oxygen | Key Diagnostic Ions | Significance for Analysis |

|---|---|---|---|

| ortho-Cresyl | Undergoes selective ion-molecule reaction. researchgate.netnih.gov | Produces unique, intense product ions (e.g., [CBDP-H]+ for TCP). researchgate.netnih.gov | Allows for positive identification of potentially neurotoxic ortho-isomers in a mixture. nih.gov |

| meta-Cresyl | No selective reaction observed. mmu.ac.ukresearchgate.net | Mass spectrum lacks the diagnostic peaks seen for ortho-isomers. researchgate.net | Allows differentiation from ortho-isomers. |

| para-Cresyl | No selective reaction observed. mmu.ac.uk | Mass spectrum lacks the diagnostic peaks seen for ortho-isomers. mmu.ac.uk | Allows differentiation from ortho-isomers. |

Utility of Cyclic Ion Mobility-Mass Spectrometry in Complex Mixtures

Cyclic Ion Mobility-Mass Spectrometry (cIMS) has emerged as a powerful tool for the analysis of complex mixtures, offering an additional dimension of separation based on the size, shape, and charge of an ion. lcms.cz In this technique, ions are guided into a circular path and can be sent around for multiple passes, significantly increasing the mobility resolution and allowing for the separation of ions that would otherwise overlap in a traditional mass spectrum. lcms.cz

The utility of cIMS is particularly evident in the analysis of isomeric compounds, such as the various isomers found in triaryl phosphates. For instance, research on tricresyl phosphates (TCPs), which are structurally analogous to trixylenyl phosphates, has demonstrated the power of cIMS. researchgate.net In these studies, cIMS was used to differentiate between toxic ortho-substituted isomers and their less toxic meta- and para-substituted counterparts. researchgate.net The technique can separate product ions that have the same mass-to-charge ratio (m/z) but different collision cross-sections (shapes), a feat not achievable with mass spectrometry alone. researchgate.netlcms.cz This capability is crucial for identifying specific, potentially more harmful, isomers within a complex mixture of triaryl phosphate esters like commercial TXP. researchgate.net

Role of Isotopic Labeling in Mechanistic Analytical Studies

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes, which can be either stable or radioactive. wikipedia.org This method is invaluable in analytical chemistry for two primary purposes: elucidating reaction mechanisms and serving as an internal standard for accurate quantification. researchgate.netwikipedia.orgmdpi.com

By strategically placing isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N) within a molecule, chemists can trace the atoms' pathways through complex chemical or biological transformations. wikipedia.org For example, in a study of tricresyl phosphate isomers, isotopically labeled analogues were used to support a proposed multi-step ion-molecule reaction mechanism that occurs within the mass spectrometer source, allowing for the differentiation of toxic isomers. researchgate.net

For quantification, the use of a stable isotope-labeled version of the analyte as an internal standard is considered the gold standard in mass spectrometry. This approach, known as isotope dilution mass spectrometry, involves adding a known quantity of the labeled compound to a sample before processing. Because the labeled standard is chemically identical to the target analyte, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for sample loss during preparation and instrumental variability. mdpi.com

Sample Preparation and Clean-up Strategies for Environmental and Biological Matrices

The analysis of this compound at trace levels requires meticulous sample preparation to extract the compound from its matrix and remove interfering substances that could compromise the analytical results.

Efficient Extraction from Water, Soil, Sediment, and Biota Samples

The choice of extraction method depends heavily on the sample matrix.

Water: For aqueous samples, solid-phase extraction (SPE) is a commonly used technique for concentrating organophosphate esters and isolating them from the water matrix. researchgate.net Liquid-liquid extraction (LLE) using organic solvents is also an effective method. who.int

Soil and Sediment: Soxhlet extraction is a robust method for extracting organophosphates from solid samples like soil and sediment. nemi.gov This technique uses a continuous flow of heated solvent to efficiently extract analytes over several hours. Ultrasonic extraction is another common approach. researchgate.net

Biota: Analyzing biological tissues, such as adipose fat or fish, first requires extraction of the fat content where lipophilic compounds like this compound accumulate. oup.comnih.gov This is often achieved by extraction with solvents like benzene (B151609) or a hexane/acetone mixture. nih.govcapes.gov.br Microwave-assisted extraction (MAE) can also be employed to improve efficiency. capes.gov.br

Evaluation of Clean-up Methods (e.g., Gel Permeation Chromatography, Activated Charcoal Chromatography, Sep-pak C-18)

Following initial extraction, a clean-up step is crucial to remove co-extracted matrix components.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective for removing large molecules like lipids from extracts of biological tissues. capes.gov.brnih.gov The method separates molecules based on their size, allowing the smaller organophosphate molecules to be collected separately from the larger lipid fractions. oup.comnih.gov It has been successfully applied to clean up extracts from animal fat, sediment, and other biological samples prior to organophosphate analysis. nemi.govcapes.gov.brnih.gov

Activated Charcoal Chromatography: Activated charcoal is known for its high capacity to adsorb organophosphorus compounds. who.intamegroups.cn It can be used as a clean-up step to remove certain types of interferences from sample extracts. For tricresyl phosphate, a combination of methods including activated charcoal chromatography has been recommended for effective clean-up. who.int

Sep-pak C-18: Sep-pak C-18 cartridges are a widely used form of solid-phase extraction (SPE) based on a reversed-phase mechanism. researchgate.net They are effective for the trace enrichment of organophosphorus compounds from water samples and for cleaning up extracts from various matrices. who.intresearchgate.netresearchgate.net The C-18 bonded silica (B1680970) provides a non-polar stationary phase that retains organophosphates while allowing more polar interferences to be washed away. escholarship.org

Table 1: Comparison of Clean-up Methods for Organophosphate Analysis

| Clean-up Method | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Gel Permeation Chromatography (GPC) | Size exclusion | Removal of large macromolecules (e.g., lipids) from biological and environmental extracts. nemi.govcapes.gov.brnih.gov | Excellent for high-fat samples; automated systems available. nih.gov | May require specific solvent systems; can be less effective for removing small interfering molecules. epa.gov |

| Activated Charcoal Chromatography | Adsorption | General clean-up of extracts. who.int | High adsorption capacity for many organophosphates. amegroups.cn | Can have strong, sometimes irreversible, adsorption, potentially leading to analyte loss if not optimized. |

| Sep-pak C-18 (SPE) | Reversed-phase partitioning | Enrichment from aqueous samples; clean-up of extracts. researchgate.netresearchgate.net | Simple, rapid, and effective for a wide range of organophosphates; reduces solvent usage compared to LLE. researchgate.net | Breakthrough of analytes can occur with large sample volumes; matrix effects can still be present. researchgate.net |

Strategies to Mitigate Contamination in Trace Analysis

Trace analysis of organophosphate esters is highly susceptible to background contamination. Due to their widespread use as flame retardants and plasticizers, compounds like tricresyl phosphate (TCP) are often present in laboratory materials. who.int

Key sources of contamination include:

Plastic labware

Solvents and reagents

Seals and O-rings in analytical instruments who.int

To mitigate this, stringent quality control measures are essential. These include the frequent analysis of procedural blanks, the use of high-purity solvents and reagents, and pre-washing all glassware. When contamination is unavoidable, results must be blank-corrected by subtracting the average amount found in the blanks from the sample values. researchgate.net The first worldwide interlaboratory study on organophosphorus flame retardants highlighted that high blanks were a significant issue for some participating laboratories, emphasizing the critical need for contamination control. researchgate.net

Method Validation and Inter-laboratory Comparison Studies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It establishes performance characteristics such as accuracy, precision, selectivity, and limits of detection. For organophosphate esters, this is particularly important due to the complexity of the analytes and the matrices in which they are found.

Inter-laboratory comparison studies are a crucial component of external quality assurance, providing an objective assessment of the reliability and comparability of data among different laboratories. researchgate.netresearchgate.net Several such studies have been conducted for organophosphate esters. researchgate.netwalisongo.ac.id

Key findings from these studies include:

Laboratories generally show good consistency for many organophosphate esters, but accuracy can be a problem for specific compounds. walisongo.ac.id

The performance of analytical methods can be poorer for low-concentration samples that are close to the detection limits. walisongo.ac.id

A lack of standardized analytical methods makes it difficult to compare data from different monitoring studies, highlighting a need for greater harmonization. europa.eu

Background contamination remains a significant challenge that can affect data quality. researchgate.net

These studies are essential for improving the quality and consistency of data on organophosphate esters reported in the literature, leading to more reliable environmental and human exposure assessments. researchgate.netwalisongo.ac.id

Current Limitations in Standardized Methodologies and Data Comparability

Despite the availability of advanced analytical instruments, significant challenges persist in the standardized analysis of this compound, leading to issues with data comparability across different research studies.

A primary limitation is the inherent difficulty in separating the various isomers of trixylenyl phosphate (TXP). Commercial TXP products are not pure compounds but rather complex mixtures of different xylenyl phosphate isomers. nih.govnih.gov The specific isomer, this compound, can be difficult to resolve chromatographically from other isomers even when using high-resolution capillary columns. nih.govnih.gov This co-elution complicates accurate quantification of the specific 3,5-isomer and can lead to reported concentrations representing a mixture of isomers rather than the single target compound.

Furthermore, there is a lack of universally adopted, standardized methods for the extraction and analysis of this compound across diverse matrices. Different studies may employ varied extraction solvents, cleanup procedures, and instrumental parameters. For instance, solid phase extraction (SPE) is recommended for water samples, while microwave-assisted extraction (MAE) is advocated for sediment and soil. mdpi.com This methodological variability can result in different extraction efficiencies and recovery rates, hindering direct comparison of findings. The choice between analytical instruments, such as gas chromatography with a flame ionization detector (GC-FID), a nitrogen-phosphorus detector (NPD), or mass spectrometry (GC-MS), also influences selectivity and detection limits. mdpi.com

Matrix effects present another significant hurdle. Environmental samples like house dust or materials like polyurethane foam are exceedingly complex. ca.govkennesaw.edu Co-extracted substances can interfere with the ionization and detection of the target analyte, either suppressing or enhancing the signal, which leads to inaccurate quantification. nih.gov While cleanup steps using materials like silica gel are employed, their application and effectiveness can vary. mdpi.com The potential for cross-contamination during sample preparation is also high, especially in environments where flame retardants are ubiquitous, necessitating stringent laboratory controls. ca.govca.gov